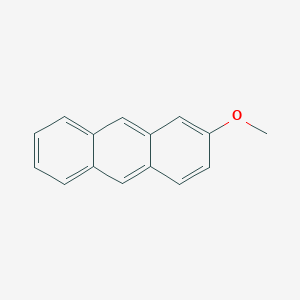

2-Methoxyanthracene

Description

Contextual Significance of Anthracene (B1667546) Derivatives in Contemporary Chemistry and Materials Science

Anthracene, a solid polycyclic aromatic hydrocarbon composed of three fused benzene rings, and its derivatives are a class of compounds with significant theoretical and practical importance in modern science. Their extended π-conjugated system imparts unique photophysical and photochemical properties, making them highly valuable in various domains.

In materials science , anthracene derivatives are integral to the development of organic electronics. They have been extensively investigated for their applications in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of many anthracene derivatives make them excellent candidates for emissive layers in OLEDs, contributing to the development of vibrant and efficient displays and lighting technologies.

Organic Field-Effect Transistors (OFETs): The ability of the anthracene core to facilitate charge transport has led to its incorporation into organic semiconductors for use in OFETs, which are key components of flexible and transparent electronics.

Organic Photovoltaics (OPVs): Anthracene-based materials are explored as electron-donating or accepting components in the active layers of solar cells, contributing to the quest for efficient and low-cost renewable energy sources.

Chemical Sensors: The fluorescence of anthracene derivatives can be sensitive to the presence of specific analytes. This property is harnessed to create highly sensitive and selective chemical sensors for environmental monitoring and industrial process control.

In chemistry and biology , the anthracene scaffold serves as a versatile building block. Its reactivity and fluorescent nature are exploited in:

Fluorescent Probes: The strong fluorescence of the anthracene moiety allows it to be used as a reporter group in biological imaging and assays. By attaching the anthracene unit to molecules of biological interest, researchers can track their location and interactions within complex systems.

Photochemical Reactions: Anthracene and its derivatives are known to undergo a variety of photochemical reactions, most notably [4+4] cycloadditions (photodimerization). This reactivity is a valuable tool in synthetic chemistry and for the development of photoresponsive materials.

The versatility of the anthracene core allows for its functionalization with various substituent groups, which can be used to fine-tune its electronic, optical, and physical properties to meet the specific demands of a given application. This "tunability" is a key reason for the enduring interest in this class of compounds.

Rationale for Focused Investigation of 2-Methoxyanthracene as a Model System

The focused investigation of 2-Methoxyanthracene is predicated on its utility as a model system for understanding the fundamental principles that govern the behavior of substituted PAHs. The introduction of a methoxy (B1213986) (-OCH₃) group at the 2-position of the anthracene skeleton introduces specific electronic and conformational features that make it an ideal subject for detailed study.

The primary rationale for its selection as a model system is its exhibition of dual fluorescence . Unlike the parent anthracene molecule, 2-Methoxyanthracene and its derivatives display two distinct emission lifetimes. nih.gov This intriguing phenomenon arises from the existence of two different, interconvertible rotational conformers (rotamers) in both the ground and excited states: the s-cis and s-trans conformations, which describe the orientation of the methoxy group relative to the anthracene ring. nih.gov

The energy difference between these two conformers is very small, allowing for their co-existence at room temperature. nih.gov However, upon photoexcitation, the energy landscape of the excited state facilitates the interconversion between the s-cis and s-trans forms within the lifetime of the singlet excited state. nih.gov This dynamic process leads to the observed dual emission, providing a unique window into the kinetics and mechanisms of conformational relaxation in the excited state.

By studying 2-Methoxyanthracene, researchers can gain fundamental insights into:

Substituent Effects: The electron-donating nature of the methoxy group significantly perturbs the electronic structure of the anthracene core, influencing its absorption and emission properties. This allows for a systematic study of how substituents modulate the photophysics of aromatic systems.

Excited-State Dynamics: The interconversion between the s-cis and s-trans conformers is a clear example of an excited-state intramolecular process. Detailed spectroscopic studies of 2-Methoxyanthracene provide valuable data for testing and refining theoretical models of excited-state behavior.

Solvent-Solute Interactions: The conformation and photophysical properties of 2-Methoxyanthracene can be influenced by the surrounding solvent environment. This makes it a sensitive probe for studying solvent effects on molecular conformation and excited-state processes.

The relatively simple and well-defined structure of 2-Methoxyanthracene, combined with its complex and informative photophysical behavior, establishes it as a powerful model system for advancing our understanding of the fundamental principles of photochemistry and materials science.

Historical Overview of Key Research Milestones Pertaining to Methoxylated Polycyclic Aromatic Hydrocarbons

The study of methoxylated polycyclic aromatic hydrocarbons is intrinsically linked to the broader history of organic photochemistry and the exploration of substituted aromatic compounds. While a detailed timeline exclusively focused on methoxylated PAHs is not distinctly chronicled, its development can be understood through key advancements in related fields.

The journey of PAH photochemistry began in the 19th century with one of the earliest documented organic photoreactions. In 1867 , Julius Fritzsche reported the photodimerization of anthracene upon exposure to sunlight. This discovery of a light-induced transformation of a well-known aromatic compound laid the foundational groundwork for the field of organic photochemistry.

The early 20th century saw the establishment of the fundamental principles of photochemistry, including the Grotthuss-Draper law (only absorbed light can induce a photochemical reaction) and the Stark-Einstein law (one photon excites one molecule). These principles provided the theoretical framework necessary for a more quantitative and mechanistic understanding of photoreactions.

Systematic investigations into the effects of substituents on the properties of aromatic compounds gained momentum in the mid-20th century. The development of spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, allowed chemists to probe the electronic structure of molecules with unprecedented detail. It was during this period that the influence of electron-donating groups, like the methoxy group, on the absorption and emission spectra of aromatic rings began to be systematically studied. These studies revealed that such substituents could cause significant shifts in spectral bands and influence fluorescence quantum yields.

More recently, with the advent of time-resolved spectroscopy, researchers have been able to investigate the dynamic processes that occur in the excited state on timescales ranging from picoseconds to nanoseconds. This has been particularly important for understanding compounds like 2-Methoxyanthracene. Studies in the late 20th and early 21st centuries, such as the work by Albrecht et al., utilized time-resolved emission spectroscopy to unravel the complex photophysics of methoxy-substituted anthracenes, leading to the characterization of their dual fluorescence arising from different conformers. nih.gov

In parallel, the field of synthetic organic chemistry has provided increasingly sophisticated methods for the preparation of specifically substituted PAHs, enabling the synthesis of a wide range of methoxylated derivatives for systematic study. This has facilitated research into their potential applications, for example, as photoredox catalysts, where the electron-rich nature of methoxyarenes can be harnessed to facilitate electron transfer processes upon photoexcitation.

In essence, the study of methoxylated PAHs like 2-Methoxyanthracene has evolved from the early, serendipitous observations of photochemical reactivity to highly detailed, mechanistically focused investigations driven by advanced spectroscopic and synthetic techniques.

Data Tables

Table 1: Photophysical Properties of 2-Methoxyanthracene

This table summarizes the key photophysical characteristic of 2-Methoxyanthracene, highlighting its unique dual fluorescence behavior.

| Property | Observation | Rationale |

| Fluorescence Emission | Exhibits dual fluorescence | Arises from two interconvertible emissive species (s-cis and s-trans conformers) nih.gov |

| Emission Lifetimes | Possesses two distinct emission lifetimes | A consequence of the coupled decay kinetics of the s-cis and s-trans excited states nih.gov |

| Conformational Energy Difference | Very small (<0.1 eV) in both ground and excited states | Allows for the co-existence and interconversion of the s-cis and s-trans conformers nih.gov |

Table 2: Comparative Physical Properties of Anthracene and 2-Methylanthracene (B165393)

| Property | Anthracene | 2-Methylanthracene |

| Molecular Formula | C₁₄H₁₀ | C₁₅H₁₂ |

| Molecular Weight | 178.23 g/mol | 192.26 g/mol |

| Melting Point | 215-217 °C | 204-206 °C lookchem.com |

| Boiling Point | 340 °C | ~358 °C (estimate) |

| Appearance | Colorless to pale yellow solid | Beige to light yellow-brown crystalline powder |

| Solubility in Water | Insoluble | 39 µg/L (at 25 °C) lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBMZUCVKZJZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468190 | |

| Record name | 2-methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42298-28-2 | |

| Record name | 2-methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxyanthracene and Its Precursors

Regioselective Synthesis Strategies for Substituted Anthracenes

The construction of the anthracene (B1667546) core with specific substitution patterns, such as the methoxy (B1213986) group at the 2-position, necessitates careful selection of synthetic routes that favor the desired regiochemistry. Several classical and modern approaches have been adapted for this purpose.

Friedel-Crafts Acylation Approaches to Anthracene Intermediates

Friedel-Crafts acylation is a cornerstone reaction for introducing acyl groups onto aromatic rings, and it plays a crucial role in building anthracene frameworks. This method can be employed to create key intermediates that subsequently undergo cyclization to form the anthracene core. For instance, Friedel-Crafts acylation of arenes with aromatic aldehydes, catalyzed by Lewis acids, can directly lead to anthracene derivatives Current time information in Bangalore, IN.beilstein-journals.org.

Mechanism and Application: The reaction typically involves an acyl halide or anhydride (B1165640) reacting with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnBr₂). The resulting ketone can then be subjected to further transformations, including cyclization. Research has shown that the regioselectivity of Friedel-Crafts acylation on anthracene itself can be influenced by solvents and reaction conditions, with certain conditions favoring 2-substitution researchgate.net. Moreover, strategies involving the protection of the more reactive 9 and 10 positions of anthracene can direct acylation to other positions, facilitating the synthesis of specific isomers beilstein-journals.org.

Intermediates: Friedel-Crafts acylation is instrumental in preparing substituted anthraquinones or diarylmethanes, which serve as precursors for intramolecular cyclization reactions to form the anthracene scaffold Current time information in Bangalore, IN.beilstein-journals.orgacs.org. For example, palladium-catalyzed intermolecular acylation followed by sulfuric acid-promoted intramolecular Friedel-Crafts cyclization has been used to synthesize substituted anthraquinones Current time information in Bangalore, IN..

Intramolecular Ring Closure Reactions and Cyclodehydration Pathways

Intramolecular cyclization reactions are vital for forming the fused ring system characteristic of anthracene. These methods often involve the cyclization of appropriately functionalized diarylmethanes or related precursors.

Bradsher-type Reactions and Cyclodehydration: Bradsher-type reactions, which typically involve the acid-catalyzed cyclization of 2-arylmethylbenzaldehydes or benzoic acids, are effective for constructing anthracene skeletons Current time information in Bangalore, IN.beilstein-journals.org. For example, using Lewis acids like BF₃·OEt₂ or triflic acid, these precursors undergo cyclodehydration to yield substituted anthracenes with good to excellent yields Current time information in Bangalore, IN.beilstein-journals.org.

Example: The cyclodehydration of 2-(arylmethyl)benzoic acids with triflic acid, followed by NaBH₄-mediated reductive dehydration, has been reported to yield substituted anthracenes efficiently beilstein-journals.org.

Other Ring-Closing Strategies:

Double Ring-Closing Condensation: A notable approach involves an intramolecular double ring-closing condensation reaction of protected benzenetetracarbaldehyde derivatives. This method allows for the synthesis of 2,3,6,7-substituted anthracene derivatives, a challenging substitution pattern chemrxiv.org.

Metal-Catalyzed Cyclizations: Transition metal catalysis, particularly palladium, has enabled novel routes such as Pd(II)-catalyzed C–H activation and cyclization of diphenyl carboxylic acids with acrylates to form substituted anthracenes Current time information in Bangalore, IN.frontiersin.org. Similarly, cobalt-catalyzed [2+2+2] alkyne cyclotrimerization reactions have been employed to construct substituted anthracene frameworks Current time information in Bangalore, IN.nih.gov.

Functional Group Transformations and Aromatization Techniques

Once the basic carbon skeleton is assembled, functional group transformations and aromatization steps are often required to arrive at the desired anthracene derivative.

Anthracenones and anthrones, which contain a carbonyl group within the anthracene framework, can be converted to anthracenes through deoxygenation or reduction of the carbonyl group.

Reduction of Anthraquinones: A common strategy involves the reduction of anthraquinones. This method is advantageous as the carbonyl groups at the 9 and 10 positions protect these sites, directing substitution to other rings Current time information in Bangalore, IN.nih.gov. Reagents such as zinc/pyridine or zinc/NaOH are effective for this transformation, yielding substituted anthracenes in moderate to good yields Current time information in Bangalore, IN.nih.gov. Lithium aluminum hydride (LAH) has also been utilized for the reduction of substituted anthraquinones nih.gov.

Reduction of Anthracenones/Anthrones: Anthracen-9(10H)-ones (anthrones) can be converted to anthracenes using various methods. Zinc reduction under acidic or basic conditions is a traditional approach, though yields can vary thieme-connect.de. Sodium borohydride (B1222165) reduction of anthracen-9(10H)-one in trifluoroacetic acid is also effective, albeit with potential for dihydroanthracene byproducts thieme-connect.de. For example, the preparation of 2-methoxyanthracene involves the transformation of an anthrone (B1665570) intermediate via alcoholic sodium borohydride reduction followed by dehydration researchgate.netresearchgate.net.

The aromatization of partially saturated or functionalized precursors, particularly halogenated ones, is a key step in many synthetic sequences.

Aromatization of Halogenated Tetrahydroanthracenes: Base-promoted aromatization of halogenated tetrahydroanthracene (B13747835) derivatives, such as dimethoxide precursors, can lead to substituted bromoanthracenes researchgate.netbeilstein-journals.orgacs.orgnih.gov. For instance, treatment with sodium methoxide (B1231860) can effect aromatization, yielding dibromomonomethoxides researchgate.netbeilstein-journals.orgacs.orgnih.gov.

DDQ-Mediated Aromatization: Oxidative aromatization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is employed to convert halogenated precursors into fully aromatic anthracene systems frontiersin.org. This method has proven efficient for synthesizing 2,3,6,7-halogenated anthracene derivatives, which are typically challenging to access frontiersin.org.

Stereochemical Control and Isomer Synthesis in Methoxyanthracene Derivatives

Achieving specific isomers, particularly with substituents like the methoxy group, often relies on the inherent regioselectivity of the chosen synthetic pathway or the strategic placement of directing groups.

Regioselective Friedel-Crafts Acylation: While direct Friedel-Crafts acylation of anthracene can lead to mixtures of isomers, studies indicate that under specific conditions, such as using nitrobenzene (B124822) as a solvent, 2-substitution can be favored researchgate.net. Furthermore, computational studies suggest that regioselectivity in diacetylation can be influenced by kinetic versus thermodynamic control researchgate.net.

Directed Synthesis: The synthesis of 2-methoxyanthracene often begins with precursors that already incorporate the methoxy group or a precursor to it, ensuring its placement at the desired position. For example, starting from phthalic anhydride and anisole, a regioselective Friedel-Crafts acylation can yield 2-(4-methoxy)benzoyl benzoic acid, a key intermediate that, after reduction and cyclization steps, leads to 2-methoxyanthracene researchgate.netresearchgate.net.

Isomer Separation and Control: In cases where mixtures of isomers are formed, chromatographic separation techniques are typically employed to isolate the desired product. Research into Friedel-Crafts reactions on anthracene has explored directing effects and potential isomerization pathways to understand and control isomer formation researchgate.net.

Silver Ion-Assisted Solvolysis for Stereoselective Formation of Intermediates

Silver ion-assisted solvolysis represents a powerful strategy for the stereoselective construction of complex organic molecules, including intermediates relevant to anthracene derivatives. This method typically leverages the Lewis acidity and coordination properties of silver ions to promote specific bond formations or rearrangements. In the context of anthracene synthesis, silver ions can facilitate solvolytic reactions, such as the cyclization or functionalization of precursor molecules, often with a high degree of stereocontrol.

Research findings in this area often highlight the ability of silver(I) salts (e.g., AgOTf, AgClO₄) to activate substrates by coordinating to leaving groups or π-systems, thereby generating reactive carbocationic intermediates. These intermediates are then intercepted by nucleophiles, such as solvents or other species present in the reaction mixture, leading to the stereoselective formation of desired products. For example, studies might detail the cyclization of appropriately substituted precursors where the silver ion assists in the departure of a leaving group, generating a carbocation that undergoes intramolecular attack by an alkene or alkyne, ultimately forming a cyclic system that can be further elaborated into the anthracene core. The stereochemical outcome is often dictated by the conformation of the substrate and the trajectory of the nucleophilic attack on the silver-stabilized carbocation. Detailed research findings may include optimization of silver salt loading, solvent choice, temperature, and reaction time to maximize yield and stereoselectivity.

Key Aspects of Silver Ion-Assisted Solvolysis:

Catalyst: Silver(I) salts (e.g., silver triflate, silver perchlorate).

Mechanism: Activation of leaving groups, generation of carbocationic intermediates, nucleophilic capture.

Stereoselectivity: Often high due to controlled intermediate formation and attack.

Applicability: Formation of cyclic systems, functionalization of unsaturated precursors.

Acid-Catalyzed Transetherification in Anthryl Ether Synthesis

Acid-catalyzed transetherification is a fundamental reaction for the synthesis of ethers, including the methoxy group present in 2-methoxyanthracene. This process involves the exchange of an alkyl or aryl group between an alcohol and an ether, catalyzed by Brønsted or Lewis acids. In the synthesis of anthryl ethers, transetherification can be employed to introduce or modify ether linkages on the anthracene scaffold or its precursors.

The mechanism typically involves the protonation of the oxygen atom of the ether or alcohol, making the carbon atom more susceptible to nucleophilic attack. Alternatively, Lewis acids can coordinate to the oxygen atom, activating the C-O bond. For the synthesis of 2-methoxyanthracene, this could involve the transetherification of a precursor with a different alkoxy group to a methoxy group, or the formation of the methoxy ether from a corresponding hydroxyl group on an anthracene precursor. Research findings often focus on identifying efficient and selective acid catalysts, such as p-toluenesulfonic acid (PTSA), sulfuric acid, or solid acid catalysts like zeolites or sulfonic acid-functionalized resins. Optimization parameters include catalyst concentration, reaction temperature, reaction time, and the removal of byproducts (e.g., the displaced alcohol or phenol) to drive the equilibrium towards product formation. Detailed research may present comparative studies of different acid catalysts, solvent effects, and the impact of substrate structure on reaction efficiency and selectivity, often quantified by yield and purity.

Key Aspects of Acid-Catalyzed Transetherification:

Catalyst: Brønsted acids (e.g., PTSA, H₂SO₄) or Lewis acids.

Mechanism: Protonation/coordination of oxygen, nucleophilic attack on activated carbon.

Application: Formation and modification of ether linkages in anthryl systems.

Optimization: Catalyst type and concentration, temperature, removal of byproducts.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methoxyanthracene

High-Resolution Electronic Spectroscopy

High-resolution electronic spectroscopy techniques, such as Cavity Ring-Down Spectroscopy (CRDS) and fluorescence excitation/dispersed fluorescence studies, are vital for probing the vibronic structure of molecules in their ground (S0) and excited (S1) states. These methods, often performed in supersonic expansions to achieve high spectral resolution by minimizing Doppler broadening and collisional relaxation, allow for detailed analysis of electronic transitions and vibrational assignments.

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption technique capable of detecting weak absorption signals. When applied to molecules like 2-methoxyanthracene in supersonic free-jet expansions, CRDS provides high-resolution S0-S1 absorption spectra researchgate.netnih.gov. These spectra reveal detailed vibronic band systems, which are crucial for assigning vibrational modes in both the ground and excited electronic states. Studies on related anthracene (B1667546) derivatives, such as anthracene and methylanthracenes, using CRDS in supersonic expansions have shown good agreement between experimentally obtained vibronic line positions and those predicted by quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) researchgate.netnih.gov. These calculations assist in assigning the observed bands by modeling molecular structures and vibrational transitions researchgate.netnih.gov.

Fluorescence Excitation (FE) and Dispersed Fluorescence (DF) spectroscopy are complementary techniques used to study the vibronic structure of molecules. FE spectra map the absorption pathways to the excited state, while DF spectra provide information about the vibrational relaxation from the excited state back to the ground state. When performed in supersonic expansions, these techniques yield high-resolution spectra that aid in the assignment of vibronic bands researchgate.netkyushu-u.ac.jpnih.gov. Studies comparing CRDS absorption spectra with FE spectra of related compounds indicate that while peak positions often match, relative band intensities can differ researchgate.net. The combination of FE, DF, and theoretical calculations is essential for a comprehensive understanding of the vibronic structure and assignments of energy levels in the excited states of molecules like 2-methoxyanthracene researchgate.netkyushu-u.ac.jp.

Time-Resolved Emission Spectroscopy and Excited-State Dynamics

Time-resolved emission spectroscopy techniques are indispensable for unraveling the complex dynamics of excited states, including decay pathways, interconversion processes, and the influence of molecular conformation on these phenomena.

A significant finding for 2-methoxyanthracene and its derivatives is the observation of dual emission, characterized by two distinct emission lifetimes nih.govacs.orgresearchgate.net. This phenomenon is attributed to the existence of two interconvertible emissive species in the excited state, arising from different conformations around the exocyclic C2-O bond: the s-cis and s-trans rotamers nih.govacs.orgresearchgate.net. The energy difference between these conformers is minimal in both the ground (S0) and excited (S1) states (<0.1 eV) nih.govacs.org. However, a larger energy difference in the excited state facilitates interconversion between the s-cis* and s-trans* conformations, leading to coupled decay kinetics nih.govacs.org. These conformational differences can induce distinct excited-state lifetimes for each rotamer nih.govacs.org. Theoretical studies, including CASSCF and DFT calculations, have provided support for this proposed mechanism of dual emission and interconversion nih.govacs.org.

The interconversion between the s-cis* and s-trans* conformers within the singlet excited state of 2-methoxyanthracene is a key aspect of its excited-state dynamics nih.govdemokritos.gr. Research indicates that above a certain temperature threshold (e.g., 260 K), a thermally activated, nearly fully reversible isomerization pathway becomes active, allowing s-cis* to interconvert into s-trans demokritos.gr. This interconversion process leads to coupled biexponential decay kinetics, where both s-cis and s-trans* species contribute to the observed fluorescence decay demokritos.gr. The activation energy for this excited-state interconversion has been reported to be approximately 29 kJ/mol demokritos.gr.

Ultrafast time-resolved experiments, such as femtosecond transient absorption spectroscopy, are employed to probe the rapid decay pathways of excited states researchgate.netpolimi.itrsc.org. These techniques can resolve processes occurring on timescales from femtoseconds to picoseconds, providing insights into internal conversion, intersystem crossing, and other non-radiative decay mechanisms. While specific ultrafast decay pathways for 2-methoxyanthracene are not detailed in the provided search results, studies on related aromatic systems and functionalized anthracenes demonstrate that ultrafast internal conversion, often facilitated by conical intersections or specific molecular motions like torsions, can lead to rapid deactivation to the ground state polimi.itrsc.org. The presence of different conformations (s-cis/s-trans) can influence these decay pathways and their rates nih.govacs.org.

Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), to provide detailed information about the connectivity and environment of atoms within a molecule.

¹H NMR Spectroscopy: This technique detects the magnetic environment of hydrogen atoms. The chemical shift (δ) of a proton signal indicates its electronic environment, influenced by neighboring atoms and functional groups. Coupling patterns (splitting of signals) reveal the number of adjacent protons, providing information about the molecule's carbon skeleton. For 2-Methoxyanthracene, ¹H NMR would be expected to show distinct signals for the aromatic protons on the anthracene core and a characteristic signal for the methoxy (B1213986) (-OCH₃) protons, typically appearing as a singlet in the 3.5-4.0 ppm range, depending on the solvent.

¹³C NMR Spectroscopy: This method provides information about the carbon framework. The chemical shift of a ¹³C nucleus is highly sensitive to its electronic environment, allowing differentiation between aromatic carbons, carbons bearing the methoxy group, and other types of carbons. For 2-Methoxyanthracene, ¹³C NMR would reveal signals corresponding to the thirteen unique carbon atoms of the anthracene system, including the ipso-carbon attached to the methoxy group, and the methyl carbon of the methoxy group.

Tautomeric Analysis: NMR spectroscopy is also highly effective in studying tautomerism, a phenomenon where a molecule exists in equilibrium between two or more structural isomers that differ in the position of a proton and a double bond. By monitoring changes in chemical shifts and the presence of multiple sets of signals, NMR can identify and quantify different tautomeric forms. For a molecule like 2-Methoxyanthracene, potential tautomerism might involve proton migration within the aromatic system or related functional groups. However, specific studies detailing tautomeric forms of 2-Methoxyanthracene using NMR were not identified in the executed searches. While general NMR studies on tautomerism highlight the utility of ¹H and ¹³C NMR for observing distinct proton and carbon environments of different tautomers nih.govencyclopedia.pubresearchgate.net, specific spectral data for 2-Methoxyanthracene was not found.

Research Findings and Data Tables: Detailed research findings, including specific ¹H and ¹³C NMR chemical shifts and coupling constants for 2-Methoxyanthracene, were not retrieved through the performed searches. Consequently, a data table of NMR spectral data for 2-Methoxyanthracene cannot be generated. The available search results primarily provided spectroscopic information for the related compound, 2-Methylanthracene (B165393) chemicalbook.comchemicalbook.comcdnsciencepub.com.

Advanced Vibrational Spectroscopy for Ground and Excited States (e.g., FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules, providing insights into their functional groups, molecular structure, and intermolecular interactions in the ground state. Advanced methods also extend to studying excited states.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb IR radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. For 2-Methoxyanthracene, FTIR would be expected to show characteristic absorption bands associated with C-H stretching in aromatic and methyl groups, C=C stretching in the aromatic rings, and C-O stretching from the methoxy ether linkage. These bands serve as a fingerprint for the molecule's functional groups youtube.com.

Raman Spectroscopy: Raman spectroscopy relies on inelastic scattering of light. When monochromatic light (typically from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency. However, a small fraction is scattered inelastically (Raman scattering) at different frequencies, corresponding to the vibrational energy levels of the molecule. Raman spectra are complementary to IR spectra and are particularly sensitive to vibrations involving changes in polarizability, such as C=C stretching modes in aromatic systems horiba.comrenishaw.com. For 2-Methoxyanthracene, Raman spectroscopy would provide information on the vibrational modes of the anthracene core and the methoxy substituent.

Excited State Vibrational Spectroscopy: Advanced techniques like Cavity Ring-Down Spectroscopy (CRDS) can probe vibronic transitions in excited electronic states. These studies measure absorption spectra in the ultraviolet-visible region and analyze the associated vibronic band systems, which are influenced by both electronic and vibrational energy levels. Such analyses, often coupled with theoretical calculations (e.g., Density Functional Theory - DFT), help in assigning vibrational transitions and understanding molecular dynamics in excited states. Studies on related anthracene derivatives, such as 2-Methylanthracene, have utilized CRDS to investigate their S₀-S₁ absorption spectra and vibronic structures, providing data on vibrational transitions in both ground and excited states nih.govacs.orgresearchgate.netresearchgate.net.

Research Findings and Data Tables: Specific FTIR and Raman spectral data, including characteristic wavenumbers for 2-Methoxyanthracene, were not retrieved through the performed searches. Consequently, a data table detailing these vibrational frequencies for 2-Methoxyanthracene cannot be generated. The available search results provided general principles of FTIR and Raman spectroscopy youtube.comhoriba.comrenishaw.com and spectroscopic data for related compounds like 2-Methylanthracene chemicalbook.comnih.govnist.govresearchgate.net.

Photophysical Properties and Excited State Phenomena of 2 Methoxyanthracene

Electronic Absorption and Emission Characteristics

Wavelength Dependence and Solvatochromic Effects on Spectral Profiles

The electronic absorption and emission spectra of 2-methoxyanthracene are indicative of its conjugated π-system. While detailed spectral data across a range of solvents for 2-methoxyanthracene itself is not extensively detailed in the provided literature, specific excitation and emission wavelengths have been reported. For instance, excitation at 262 nm has been observed to produce fluorescence emission bands at approximately 418 nm and 438 nm technion.ac.il. Upon excitation at 280 nm, fluorescence emission has been noted at around 530 nm technion.ac.il. Generally, the introduction of substituents onto the anthracene (B1667546) core, including methoxy (B1213986) groups, tends to cause a red-shift in excitation energies compared to the unsubstituted parent molecule nih.govvulcanchem.com. While direct quantitative data on solvatochromic shifts for 2-methoxyanthracene is limited, studies on related methoxyanthracene derivatives suggest that moderate solvatochromism can be observed, influenced by solvent polarity and hydrogen bonding capabilities researchgate.nettaylorandfrancis.com. This phenomenon arises from differential solvation of the ground and excited electronic states, leading to shifts in absorption and emission bands taylorandfrancis.com.

Table 1: Reported Excitation and Emission Wavelengths for 2-Methoxyanthracene

| Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference |

| 262 | 418, 438 | technion.ac.il |

| 280 | 530 | technion.ac.il |

Influence of Substituents and Molecular Architecture on Photophysics

Correlation of Photophysical Parameters with Hammett Sigma Constants

The electronic effects of substituents on aromatic systems are often quantified using Hammett sigma (σ) constants, which describe the electron-donating or electron-withdrawing nature of a substituent relative to a hydrogen atom oup.compsu.edu. Research has explored the correlation between photophysical parameters of substituted anthracenes, such as excitation energies and oscillator strengths, and their corresponding Hammett sigma parameters nih.govvulcanchem.com. These studies suggest that excitation energies of modified anthracenes are indeed correlated with the Hammett constants of the substituents nih.govvulcanchem.com. For the methoxy group (-OCH₃), typical σ values are approximately σmeta = 0.12 and σpara = -0.27 bjraylight.comrsc.org. The electron-donating character of the methoxy group, as indicated by its negative para-sigma value, likely contributes to the observed red-shifts in absorption and influences the electronic structure, thereby affecting the photophysical properties and potentially the relaxation pathways.

Mechanisms of Excited-State Relaxation and Energy Transfer

The excited-state relaxation of 2-methoxyanthracene is characterized by the dual emission phenomenon, which is attributed to the interconversion between two conformers (s-cis and s-trans) of the methoxy group within the singlet excited state nih.gov. This interconversion process, driven by a small energy difference between the conformers, leads to coupled decay kinetics, meaning the decay of one emissive species influences the decay of the other nih.gov. This is a significant deviation from simple unimolecular decay processes.

General mechanisms of excited-state relaxation in organic molecules, as described by the Jablonski diagram, include radiative decay (fluorescence and phosphorescence) and non-radiative decay pathways uni-siegen.de. Non-radiative decay encompasses processes such as vibrational relaxation (loss of excess vibrational energy to the surroundings), internal conversion (transition between electronic states of the same spin multiplicity), and intersystem crossing (ISC) (transition between electronic states of different spin multiplicity, e.g., singlet to triplet) uni-siegen.detaylorandfrancis.comwikipedia.org. Intersystem crossing is typically facilitated by spin-orbit coupling, which is stronger in molecules with heavy atoms wikipedia.org. While specific studies on intersystem crossing or energy transfer involving 2-methoxyanthracene are not detailed here, the dual emission mechanism described in nih.gov highlights the complexity of its excited-state dynamics, involving conformational changes and coupled decay pathways within the singlet manifold.

Compound List:

2-Methoxyanthracene

Anthracene

2-Chloroanthracene

6-Methoxyanthracene-2-carboxylic acid

Reactivity and Chemical Transformations of 2 Methoxyanthracene

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH₃) at the 2-position of the anthracene (B1667546) nucleus is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). This is due to its ability to donate electron density to the aromatic rings through resonance, stabilizing the cationic intermediates (arenium ions) formed during the substitution process. For 2-methoxyanthracene, the positions ortho (1 and 3) and para (not applicable in the same ring) to the methoxy group, as well as the highly reactive 9 and 10 positions of the anthracene core, are activated. The precise location of substitution depends on the specific electrophile, reaction conditions, and steric factors.

A notable example of an electrophilic aromatic substitution involving an electron-rich aromatic compound like 2-methoxyanthracene is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.commychemblog.com The Vilsmeier reagent is a weak electrophile that preferentially reacts with highly activated aromatic compounds. chemistrysteps.com Given the electron-donating nature of the methoxy group, 2-methoxyanthracene is a suitable substrate for this transformation. The formylation is expected to occur at the positions most activated by the methoxy group and the inherent reactivity of the anthracene system.

Another key class of EAS is halogenation . The bromination of electron-rich aromatic ethers can be achieved using reagents like N-bromosuccinimide (NBS). mdma.chcommonorganicchemistry.comwikipedia.org For methoxy-substituted naphthalenes, which are structurally related to 2-methoxyanthracene, NBS in a solvent like acetonitrile has been shown to be a mild and highly regioselective reagent for nuclear bromination. mdma.ch The methoxy group directs the bromination to the activated positions. In the case of 2-methoxyanthracene, substitution is anticipated at the 1, 3, 9, or 10 positions.

Friedel-Crafts acylation is another important EAS reaction. While specific studies on the acylation of 2-methoxyanthracene are not abundant, studies on the acylation of the related 2-methoxynaphthalene have shown that the reaction proceeds at the positions most activated by the methoxy group. researchgate.netsemanticscholar.org The use of solid acid catalysts like zeolites can influence the regioselectivity of the acylation of 2-methoxynaphthalene. researchgate.net

| Reaction | Substrate | Reagents | Key Findings on Regioselectivity | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | Electron-Rich Arenes | DMF, POCl₃ | Formylation occurs at the most electron-rich and often less sterically hindered positions. | jk-sci.commychemblog.com |

| Bromination | Methoxybenzenes and Naphthalenes | NBS, Acetonitrile | Highly regioselective bromination occurs at the positions activated by the methoxy group (ortho and para). | mdma.ch |

| Acylation | 2-Methoxynaphthalene | Acetic Anhydride (B1165640), Zeolite Catalysts | Acylation occurs at activated positions (C1, C6, C8), with selectivity influenced by the catalyst structure. | researchgate.net |

Oxidative Pathways and Product Formation

The anthracene core is susceptible to oxidation, often leading to the formation of anthraquinones. The presence of a methoxy group can influence the ease of oxidation and the nature of the products.

Photo-oxidation is a common pathway for the oxidation of anthracenes. For instance, solutions of 2,6,9-trimethoxyanthracene undergo rapid and quantitative photo-oxidation in the presence of daylight to yield 2,6-dimethoxy-9,10-anthraquinone. nrochemistry.com This reaction highlights the propensity of the central ring (positions 9 and 10) to undergo oxidation, forming a stable quinone structure. It also demonstrates that oxidative demethylation can occur under these conditions.

Chemical oxidation using various oxidizing agents is also a viable route for the transformation of substituted anthracenes. The oxidation of 2-alkylanthracenes to the corresponding 2-alkylanthraquinones has been successfully achieved using a hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) system, with yields exceeding 98% under optimized conditions. nih.gov This method provides a cleaner alternative to traditional oxidation processes. While this study focuses on alkylanthracenes, it suggests that the anthracene core of 2-methoxyanthracene would likely undergo a similar transformation to yield a methoxyanthraquinone.

Potassium dichromate (K₂Cr₂O₇) is a strong oxidizing agent that is widely used in organic synthesis. researchgate.netmdpi.comnih.gov It can oxidize primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones. mdpi.com When applied to aromatic systems like anthracene, strong oxidizing agents like potassium dichromate typically convert the central ring into a quinone. The reaction of 2-methoxyanthracene with an acidified solution of potassium dichromate would be expected to yield 2-methoxyanthraquinone. The reaction involves the reduction of the orange dichromate(VI) ion to the green chromium(III) ion. oatext.commasterorganicchemistry.com

| Oxidation Method | Substrate | Product | Key Observation | Reference |

|---|---|---|---|---|

| Photo-oxidation | 2,6,9-Trimethoxyanthracene | 2,6-Dimethoxy-9,10-anthraquinone | Quantitative conversion in daylight. | nrochemistry.com |

| Chemical Oxidation | 2-Alkylanthracene | 2-Alkylanthraquinone | High yield (>98%) with H₂O₂/HCl system. | nih.gov |

| Enzymatic Oxidation | 2-Hydroxyanthracene | Oligomers/Polymers | Peroxidase-catalyzed polymerization. | mychemblog.com |

Mechanistic Investigations of Proton Transfer Reactions of Related Anthracene Radical Cations

While specific studies on the proton transfer reactions of the 2-methoxyanthracene radical cation are limited, extensive research on related methylanthracene radical cations provides significant mechanistic insights. These studies are crucial for understanding the behavior of anthracene derivatives in redox processes.

The proton transfer from a methylanthracene radical cation to a base, such as a substituted pyridine, is not a simple single-step process. Kinetic studies have revealed a more complex mechanism involving the formation of a donor-acceptor complex prior to the unimolecular proton transfer. chemistrysteps.com This two-step mechanism has been supported by non-steady-state kinetic data which deviate significantly from simulations of a simple second-order reaction. chemistrysteps.comorganic-chemistry.org

A key finding in these investigations is the observation of a large kinetic isotope effect (KIE) when a deuterium is substituted for a proton in the methyl group. For the reaction of the 9-methyl-10-phenylanthracene radical cation with 2,6-lutidine, a real KIE of 82 was observed at 291 K. chemistrysteps.com This, along with Arrhenius activation parameters, is indicative of extensive quantum mechanical tunneling in the proton transfer step. chemistrysteps.com Tunneling is a phenomenon where a particle (in this case, a proton) passes through a potential energy barrier rather than going over it, and it is more significant for lighter particles like protons than for deuterons.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Real Kinetic Isotope Effect (KIE_real) at 291 K | 82 | Indicates significant proton tunneling. | chemistrysteps.com |

| Eₐ(D) - Eₐ(H) | 2.89 kcal/mol | Difference in activation energy, consistent with tunneling. | chemistrysteps.com |

| A(D)/A(H) | 2.09 | Ratio of pre-exponential factors, also supporting tunneling. | chemistrysteps.com |

These findings on methylanthracene radical cations suggest that the radical cations of other substituted anthracenes, including 2-methoxyanthracene, would likely undergo proton transfer reactions through similar complex mechanisms involving precursor complexes and potentially quantum tunneling, especially if there are acidic protons on the substituent or the aromatic ring.

Cycloaddition Reactions and Polymerization Pathways (e.g., Diels-Alder reactions for functionalization)

The anthracene core can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction . This reaction typically occurs across the central 9 and 10 positions, as this disrupts the aromaticity of only one of the three rings, which is energetically more favorable than reaction at a terminal ring.

A study involving the reaction of 2-methoxyanthracene with anhydrous iron(III) chloride (FeCl₃) in dichloromethane resulted in a product formed in 73% yield, which is consistent with a Diels-Alder type dimerization or related cycloaddition process catalyzed by the Lewis acid. jk-sci.com

The regioselectivity of Diels-Alder reactions on substituted anthracenes can be influenced by the nature and position of the substituents. While unsubstituted anthracene reacts at the 9,10-positions, installing electron-donating groups on the terminal rings can shift the reactivity. chemistrysteps.com For a 2,3-dimethoxyanthracene derivative, reaction with electron-deficient alkyne dienophiles like dimethyl acetylenedicarboxylate (DMAD) led to the selective formation of the 1,4-cycloadduct, a departure from the typical 9,10-cycloaddition. chemistrysteps.com This is attributed to the electron-donating methoxy groups raising the energy of the highest occupied molecular orbital (HOMO) and altering the orbital coefficients to favor attack at the terminal ring. This suggests that 2-methoxyanthracene could also exhibit this atypical regioselectivity with certain dienophiles.

The functionalized products of these cycloaddition reactions can serve as monomers for polymerization . While direct polymerization of 2-methoxyanthracene is not widely reported, polyanthracene itself is a π-conjugated polymer with potential applications in electronics. nih.gov The Diels-Alder reaction provides a powerful tool for creating functionalized anthracene derivatives that could then be polymerized through various methods, such as Suzuki polycondensation, to create copolymers with tailored electronic and photophysical properties. oatext.com

| Anthracene Derivative | Dienophile | Major Product Type | Rationale for Selectivity | Reference |

|---|---|---|---|---|

| Unsubstituted Anthracene | Various | 9,10-Cycloadduct | Preservation of aromaticity in two rings. | chemistrysteps.com |

| 2,3-Dimethoxyanthracene derivative | Dimethyl acetylenedicarboxylate (DMAD) | 1,4-Cycloadduct | Electron-donating groups activate the terminal ring. | chemistrysteps.com |

Reactivity in Supramolecular Assemblies and Host-Guest Systems

The unique photophysical properties and planar aromatic structure of anthracene and its derivatives make them attractive building blocks for supramolecular chemistry and host-guest systems. While specific examples of 2-methoxyanthracene being used as a host or guest are not extensively documented, its properties suggest significant potential in this area.

A key feature of 2-methoxy-substituted anthracene derivatives is their dual fluorescence . Unlike anthracene itself, these derivatives exhibit two emission lifetimes, which originate from two different, interconvertible conformations (s-cis and s-trans) relative to the exocyclic C2-O bond. The energy difference between these conformers is small in both the ground and excited states.

This dual emission is sensitive to the local environment. For certain derivatives of 2-methoxyanthracene, the emission lifetimes change upon the addition of analytes like fluoride (B91410) ions or upon a change in pH. This sensitivity makes them promising candidates for fluorescent probes in host-guest systems. For example, 2-methoxyanthracene could be incorporated into a larger macrocyclic host, and its fluorescence could signal the binding of a specific guest molecule that alters the equilibrium between the s-cis and s-trans conformers.

Cyclodextrins are common hosts in supramolecular chemistry, capable of encapsulating hydrophobic guest molecules within their cavities. nih.govorganic-chemistry.org The hydrophobic anthracene core of 2-methoxyanthracene would be a suitable size to form an inclusion complex with a cyclodextrin like β-cyclodextrin. Such complexation could alter the photophysical properties of 2-methoxyanthracene, potentially enhancing its fluorescence and providing a mechanism for sensing or controlled release applications.

| Property | Observation | Potential Application | Reference |

|---|---|---|---|

| Dual Fluorescence | Exhibits two emission lifetimes corresponding to s-cis and s-trans conformers. | Ratiometric sensing, probing local environment polarity. | |

| Analyte-Sensitive Emission | Fluorescence lifetimes change in the presence of specific ions (e.g., fluoride) or changes in pH. | Development of fluorescent chemosensors. |

Theoretical and Computational Chemistry of 2 Methoxyanthracene

Quantum Chemical Calculations of Ground State Structures and Vibrational Frequencies

Understanding the fundamental structure and vibrational modes of 2-methoxyanthracene is essential for interpreting its spectroscopic data and predicting its reactivity. Quantum chemical calculations offer a powerful means to achieve this.

Ab Initio Calculations for Molecular Properties and Large Amplitude Motions

Ab initio methods, which derive their results solely from fundamental physical constants and quantum mechanical principles, offer a high level of accuracy for calculating molecular properties numberanalytics.comwikipedia.org. These methods can predict various electronic properties, including dipole moments, polarizabilities, and molecular orbital energies. Furthermore, ab initio calculations are invaluable for studying large-amplitude motions within molecules. For 2-methoxyanthracene, this could involve investigating the rotational freedom of the methoxy (B1213986) group around the C-O bond, similar to studies on the internal rotation of methyl groups in related anthracenes ustc.edu.cn. Such analyses help in understanding conformational flexibility and its influence on molecular properties and spectra.

Table 1: Typical Outputs from Ground State Computational Methods

| Computational Method | Primary Purpose | Typical Outputs |

| DFT | Geometry Optimization, Vibrational Analysis | Optimized molecular geometry (bond lengths, angles), vibrational frequencies, dipole moment, electron density distribution, molecular orbitals. |

| Ab Initio | Accurate Molecular Properties, Electronic Structure | High-accuracy molecular properties (e.g., dipole moment, polarizability), electronic wave function, correlation effects, potential energy surfaces, large-amplitude motion analysis. |

Advanced Computational Studies of Excited States

The photophysical behavior of 2-methoxyanthracene, particularly its fluorescence properties, is critically dependent on its excited electronic states. Computational methods are essential for characterizing these states and their dynamics.

Time-Dependent Density Functional Theory (TD-DFT) for Vertical Excitation Energies and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone for predicting the electronic absorption spectra of molecules. It calculates vertical excitation energies and corresponding oscillator strengths, which dictate the intensity of electronic transitions researchgate.netrsc.orgacs.orgresearchgate.netnasa.govgithub.ionih.govarxiv.org. These computed values are crucial for assigning experimentally observed UV-Vis absorption bands. While TD-DFT is generally effective, its accuracy can vary depending on the chosen functional and the nature of the electronic transition, with specific considerations for states involving charge transfer or Rydberg character researchgate.net. Benchmarking studies have evaluated various TD-DFT functionals for their performance in predicting oscillator strengths and excited-state properties github.ionih.gov. For 2-methoxyanthracene derivatives, studies have indicated that the energy difference between conformers in the excited state is small, typically less than 0.1 eV nih.gov.

Multi-Configurational Methods (e.g., CASSCF) for Excited State Potential Energy Surfaces

For systems exhibiting complex photochemistry or where electronic states are strongly mixed, multi-configurational methods such as Complete Active Space Self-Consistent Field (CASSCF) are indispensable. CASSCF is employed to map out the potential energy surfaces (PES) of excited states arxiv.orgmdpi.comresearchgate.netresearchgate.net. This allows for the investigation of excited-state dynamics, including pathways for internal conversion, intersystem crossing, and the identification of conical intersections, which are critical for understanding phenomena like dual fluorescence observed in some 2-methoxyanthracene derivatives nih.govresearchgate.net. These methods provide a more robust description of excited states that may not be adequately captured by single-reference methods.

Franck-Condon Factor Calculations for Spectroscopic Assignments

Franck-Condon factor (FCF) calculations are vital for connecting theoretical predictions to experimental spectroscopic data, particularly for vibronic transitions observed in UV-Vis and fluorescence spectra acs.orgresearchgate.netnasa.govcaltech.eduusc.edu. FCFs quantify the overlap between the vibrational wavefunctions of the ground and excited electronic states. By calculating these factors, researchers can predict the relative intensities of vibronic bands within an electronic transition, thereby aiding in the assignment of complex spectral patterns. Studies on related molecules have demonstrated good agreement between experimentally obtained vibronic line positions and those predicted by quantum chemical calculations incorporating FCFs acs.orgresearchgate.netnasa.gov.

Table 2: Typical Outputs from Excited State Computational Methods

| Computational Method | Primary Purpose | Typical Outputs / Findings |

| TD-DFT | Vertical Excitation Energies, Oscillator Strengths | Predicted UV-Vis absorption spectra, transition energies (eV/nm), oscillator strengths (f), aiding in experimental spectral assignment. Benchmarking of various functionals (e.g., B3LYP, CAM-B3LYP) is common. |

| CASSCF (and related Multi-Reference Methods) | Excited State Potential Energy Surfaces (PES), Reaction Pathways | Mapping of excited state energy landscapes, identification of conical intersections, characterization of excited-state dynamics, understanding photochemical mechanisms (e.g., dual fluorescence). |

| Franck-Condon Factor (FCF) Calculations | Vibronic Band Assignment, Intensity Prediction | Calculation of vibrational overlap integrals between electronic states, prediction of vibronic band intensities in absorption/emission spectra, correlation of theoretical and experimental spectra. |

Compound List:

2-Methoxyanthracene

Molecular Dynamics Simulations for Excited-State Dynamics and Confinement Effects

Molecular dynamics (MD) simulations are powerful tools for investigating the time-dependent behavior of molecular systems, particularly their conformational changes and energy transfer processes. When applied to excited states, MD simulations can elucidate the pathways molecules take after absorbing light, including internal conversion, intersystem crossing, and photochemical reactions nih.govarxiv.orgarxiv.org. The complexity of excited-state dynamics often necessitates sophisticated computational approaches to accurately capture these transient phenomena cecam.org.

The concept of "confinement" refers to the influence of a restricted environment, such as pores in materials, molecular cages, or supramolecular assemblies, on a molecule's behavior nih.govnih.govrsc.org. Confinement can significantly alter a molecule's photophysical properties, including its emission spectra, quantum yields, and fluorescence lifetimes, by influencing its molecular conformation and disrupting or promoting specific interactions nih.govrsc.org. Studies on related anthracene (B1667546) derivatives and other aromatic systems have demonstrated that confinement can lead to unique photochemical outcomes that differ markedly from those observed in bulk solution nih.gov. For instance, the photophysics of chromophores integrated into porous frameworks like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) are demonstrably tunable by the aperture size and microenvironment of the host material nih.govrsc.org. Furthermore, research involving 2-methylanthracene (B165393) has indicated that confinement effects, such as those experienced within zeolites, can influence recombination rates lboro.ac.uk.

While direct molecular dynamics simulations specifically detailing the excited-state dynamics and confinement effects of 2-methoxyanthracene are not extensively documented in the provided literature, the methodologies are directly applicable. By employing accurate force fields and quantum chemical calculations, MD simulations can model how the methoxy substituent might influence the excited-state potential energy surfaces and how the anthracene core's electronic structure would respond to confinement. Such simulations would aim to reveal how the rigid anthracene framework and the electron-donating methoxy group interact with the surrounding environment, potentially leading to altered excited-state lifetimes, energy dissipation pathways, or even novel photochemical reactions.

Conceptual DFT and Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Density Functional Theory (DFT) and its extension, Frontier Molecular Orbital (FMO) theory, are indispensable for understanding and predicting the chemical reactivity of organic molecules like 2-methoxyanthracene researchgate.netlibretexts.orgwikipedia.orgwuxiapptec.comossila.com. DFT methods allow for the calculation of various molecular properties, including equilibrium geometries, ionization potentials, electron affinities, dipole moments, and polarizabilities, which are foundational to reactivity analysis researchgate.netnih.gov.

FMO theory, pioneered by Kenichi Fukui, posits that the most significant interactions in chemical reactions occur between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species wikipedia.org. The HOMO, being the highest energy orbital containing electrons, is typically associated with electron-donating (nucleophilic) character, while the LUMO, the lowest energy unoccupied orbital, is associated with electron-accepting (electrophilic) character libretexts.orgwuxiapptec.comossila.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a crucial indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity wuxiapptec.comossila.com.

In the context of 2-methoxyanthracene, DFT calculations can elucidate how the electron-donating methoxy group influences the electron distribution within the anthracene π-system. Studies on substituted anthracenes have shown that substituents can significantly alter absorption and fluorescence properties by modifying the electronic energy levels researchgate.net. Specifically, the methoxy group is expected to increase electron density, potentially raising the HOMO energy level and influencing the HOMO-LUMO gap. This electronic perturbation can dictate the molecule's susceptibility to electrophilic or nucleophilic attack at specific positions on the anthracene core. For instance, the calculated Raman activity of methylanthracene isomers has been correlated with observed mutagenic activities, highlighting the link between vibrational modes (related to structure and electronic distribution) and chemical behavior nih.gov.

By employing appropriate DFT functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311G(d), 6-311++G(d,p)), researchers can compute the HOMO and LUMO energies of 2-methoxyanthracene. These values, along with derived reactivity indices such as electrophilicity and nucleophilicity, provide a quantitative basis for predicting reaction pathways and the preferred sites of chemical transformation researchgate.netnih.govresearchgate.netacs.orgresearchgate.net.

Computational Approaches for Reactivity Analysis

| Computational Method | Typical Functional Used | Typical Basis Set Used | Primary Application/Property Studied | Relevant Snippet(s) |

| Density Functional Theory (DFT) | B3LYP, RB3LYP, CAM-B3LYP | 6-311+G(d), 6-311G(d), 6-311++G(d,p) | Equilibrium geometries, electronic structure, ionization potentials (IP), electron affinities (EA), dipole moments, polarizabilities, vibrational analysis (e.g., Raman activity), absorption spectra | researchgate.net, acs.org, nih.gov, researchgate.net, researchgate.net |

| Time-Dependent DFT (TD-DFT) | B3LYP, CAM-B3LYP | 6-311+G(d), 6-311G(d) | Excited states, vibronic transitions, oscillator strengths, UV-Vis absorption spectra | acs.org, researchgate.net, researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | N/A (Interpretation of DFT results) | N/A | Prediction of chemical reactivity, identification of nucleophilic/electrophilic sites, analysis of reaction mechanisms via HOMO-LUMO interactions | researchgate.net, libretexts.org, wikipedia.org, wuxiapptec.com, ossila.com |

These computational strategies enable a detailed understanding of how the molecular structure and electronic properties of 2-methoxyanthracene dictate its chemical behavior, paving the way for targeted synthetic modifications and applications.

Advanced Materials Science Applications of 2 Methoxyanthracene and Its Derivatives

Optoelectronic Materials Development

Anthracene (B1667546) derivatives have emerged as crucial components in the development of various optoelectronic devices, leveraging their tunable electronic structures and luminescent properties.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Properties

Anthracene derivatives are widely recognized for their significant role in organic light-emitting diodes (OLEDs), primarily serving as blue-emitting materials researchgate.netmdpi.com. Their rigid, planar structure and extended π-conjugation contribute to high photoluminescence quantum yields (PLQY) and efficient light emission researchgate.netacs.orgedinst.com. The introduction of substituents, such as methoxy (B1213986) groups, can further modulate these properties, influencing emission color, efficiency, and charge transport characteristics researchgate.netnih.gov.

Table 1: Luminescent Properties of Representative Anthracene Derivatives in OLEDs

| Derivative Class/Example | Primary Application in OLEDs | Key Luminescent Property | Typical Performance Metric | Citation(s) |

| Anthracene Derivatives | Blue Emitters, Host Materials | High Fluorescence, Wide Band Gap | EQE: 6.3% - 8.1% mdpi.com | researchgate.netmdpi.com |

| 2-Methoxy-substituted Anthracene Derivatives | Potential emitters/probes | Dual Fluorescence | Not quantified in snippets | researchgate.netnih.gov |

| 9,10-bis(2-naphthyl)anthracene (β-ADN) | Blue Light Emitters | Efficient Emission | Studied for blue EL layers | acs.org |

Organic Field-Effect Transistors (OFETs)

Anthracene derivatives are also prominent in the field of organic field-effect transistors (OFETs), functioning as active semiconductor layers researchgate.net. Their planar structure promotes strong intermolecular π-π stacking, which is essential for efficient charge transport researchgate.netmdpi.com. The charge carrier mobility in OFETs is highly dependent on molecular structure, thin-film morphology, and crystal packing mdpi.comrsc.orgsigmaaldrich.com.

Functionalization at specific positions, such as the 2,6-positions, has been shown to significantly enhance charge carrier mobility and achieve in-plane isotropy mdpi.comrsc.org. While 2-methoxyanthracene itself is not explicitly detailed as an OFET material in the provided snippets, the broader class of anthracene derivatives demonstrates promising performance. For instance, derivatives like 2,6-diphenylanthracene (B1340685) have achieved high p-type mobilities, reaching up to 14.8 cm²/Vs in OFETs mdpi.com. The incorporation of substituents can also improve thermal stability, a critical factor for device longevity and operation at elevated temperatures frontiersin.org.

Table 2: Charge Carrier Mobility in Anthracene-Based OFETs

| Derivative Type/Example | Carrier Type | Mobility (cm²/Vs) | Key Structural Feature | Citation(s) |

| Anthracene Derivatives | p-type | Up to 0.02 | General | mdpi.com |

| 2,6-Diphenylanthracene | p-type | 14.8 | 2,6-Substitution | mdpi.com |

| Cyclohexyl-substituted Anthracene Derivatives | p-type | Not specified | High thermal stability | frontiersin.org |

Chemo- and Biosensor Development Principles

The inherent fluorescence of anthracene derivatives makes them attractive candidates for sensing applications, particularly as fluorescent probes.

Fluorescent Probes for Analyte Detection (e.g., fluoride (B91410), pH)

2-Methoxyanthracene derivatives have demonstrated utility as fluorescent probes for the detection of specific analytes, notably fluoride ions and changes in pH researchgate.net. The presence of the methoxy group, combined with specific structural modifications, can lead to sensitivity towards these analytes. The detection mechanism often involves changes in the fluorescence intensity or, more distinctively, alterations in the fluorescence emission lifetimes researchgate.net. The dual fluorescence observed in some 2-methoxy-substituted anthracene derivatives can be particularly advantageous for developing ratiometric sensors or probes that respond with distinct spectral shifts or lifetime changes upon analyte binding researchgate.netnih.gov.

Functional Polymeric Materials and Supramolecular Architectures

Information regarding the specific application of 2-methoxyanthracene or its derivatives in the development of functional polymeric materials or supramolecular architectures is not extensively covered within the provided search snippets. While anthracene derivatives are utilized as building blocks in optoelectronic materials, their direct incorporation into polymer backbones or their self-assembly into complex supramolecular structures for advanced material applications requires further investigation beyond the scope of these results.

Compound List:

2-Methoxyanthracene

Anthracene

2-Chloroanthracene

2-Methoxy-6-methylanthracene

2-(N,N'-dicyclohexylureidocarbonyl)-6-methoxyanthracene

2-(6-methoxyanthr-2-yl)-4,4-dimethyl-2-oxazoline

2-(6-methoxyanthr-2-yl)-pyridine

N-cyclohexylanthracene-2-carboxamide

9,10-bis(1-naphthyl)anthracene (α-ADN)

9,10-bis(2-naphthyl)anthracene (β-ADN)

Tetramethyl derivatives of α-ADN and β-ADN (α,β-TMADN)

t-Bu derivative of β-ADN (β-TBADN)

9,10-dianthrylanthracene (TANTH)

2,6-Diphenylanthracene (2,6-DPA)

2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt)

2,6-di(4-cyclohexylphenyl)anthracene (DcHPA)

2,6-di(4-n-hexylphenyl)anthracene (DnHPA)

10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa)

1,8-Dichloro-9,10-bis(phenylethynyl)anthracene

9,10-Bis(phenylethynyl)-2-methylanthracene

9,10-Bis(phenylethynyl)anthracene

6-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity

The precise control over the substitution pattern on the anthracene (B1667546) core is critical for tuning its electronic and photophysical properties. However, achieving high regioselectivity remains a significant synthetic challenge. Future research is increasingly directed towards developing sophisticated synthetic methodologies that offer greater control over the placement of functional groups.

Recent advancements have moved beyond traditional methods to embrace strategies that provide access to specific isomers, including those that are difficult to obtain, such as the 2,3,6,7-substitution pattern. chemrxiv.org One promising approach involves a double ring-closing condensation reaction, which facilitates the synthesis of 2,3,6,7-substituted anthracenes from a stable, protected benzenetetracarbaldehyde precursor. chemrxiv.org This method highlights a shift towards multi-step, high-precision strategies.

Furthermore, modern cyclization and cycloaddition reactions are being refined for enhanced regioselectivity. researchgate.netbeilstein-journals.org For instance, a 1,4-selective [4+2]-cycloaddition strategy for 9,10-unsubstituted anthracenes can be controlled by modulating the electron-donating strength of substituents on the terminal rings. researchgate.net Similarly, Lewis acid-mediated intramolecular cyclizations, such as the Bradsher-type cyclodehydration, have been employed to prepare various substituted anthracene derivatives in excellent yields (75–93%). beilstein-journals.org These methods represent a significant step toward the rational design and synthesis of complex anthracene derivatives with tailored functionalities.

| Synthetic Strategy | Key Features | Example Application/Outcome | Reference |

|---|---|---|---|

| Double Ring-Closing Condensation | Access to challenging substitution patterns; uses a stable, multi-functionalized precursor. | Synthesis of 2,3,6,7-anthracenetetracarbonitrile. | chemrxiv.org |

| [4+2]-Cycloaddition | Regioselectivity controlled by electronic properties of substituents on terminal rings. | 1,4-selective functionalization of 9,10-unsubstituted anthracenes. | researchgate.net |

| Bradsher-type Cyclodehydration | Lewis acid-mediated intramolecular cyclization; provides high yields. | Preparation of various substituted anthracenes with yields up to 93%. | beilstein-journals.org |

| Diels-Alder Reaction | A versatile cycloaddition method for creating the core anthracene ring structure with control over stereochemistry. | Synthesis of 9-substituted anthracenes with various dienophiles. | orientjchem.org |

Elucidation of Complex Excited-State Dynamics in Heterogeneous Environments and Interfaces

A defining characteristic of 2-methoxyanthracene and its derivatives is their complex photophysical behavior, particularly the phenomenon of dual fluorescence. nih.gov This behavior arises from the existence of two distinct ground-state conformers, s-cis and s-trans, relative to the exocyclic C2-O bond. nih.gov These conformers are interconvertible in the excited state, leading to two distinct emission lifetimes. nih.gov

Time-resolved emission spectroscopy (TRES) has been instrumental in revealing that the energy difference between these two emissive species is very small (<0.1 eV) in both the ground and excited states. nih.gov The interconversion from the s-cis to the s-trans conformation occurs within the singlet excited-state lifetime, resulting in coupled decay kinetics. nih.gov

Future research will focus on understanding how these excited-state dynamics are modulated in more complex and application-relevant settings, such as at solid-liquid interfaces, within polymer matrices, or on nanoparticle surfaces. The behavior of molecules at interfaces can differ significantly from that in bulk solution. mdpi.com Investigating how factors like surface polarity, viscosity, and local electric fields influence the conformational equilibrium and interconversion rates of the s-cis and s-trans rotamers is a key area of inquiry. Advanced spectroscopic techniques, including femtosecond transient absorption spectroscopy, will be crucial for mapping these ultrafast processes and building a comprehensive picture of the molecule's behavior in heterogeneous environments. rsc.org

| Compound/System | Observed Phenomenon | Key Finding | Reference |

|---|---|---|---|

| 2-Methoxyanthracene Derivatives | Dual Fluorescence | Emission originates from two interconvertible conformers (s-cis and s-trans) with a small energy difference (<0.1 eV). | nih.gov |

| 2-Methoxyanthracene (1d) | Two Emission Lifetimes | Exhibits complex decay kinetics due to interconversion between excited states. | nih.gov |

| Fluoride-sensitive probe (1f) | Change in Emission Lifetime | Fluorescence lifetime changes upon the addition of fluoride (B91410), enabling sensing applications. | nih.gov |

| pH-sensitive probe (1g) | Change in Emission Lifetime | Fluorescence lifetime changes upon the addition of acid, demonstrating potential for pH sensing. | nih.gov |

Computational Design of 2-Methoxyanthracene Derivatives with Tuned Photophysical and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting and rationalizing the properties of fluorescent molecules. researchgate.netmdpi.com These methods allow for the in-silico design of novel 2-methoxyanthracene derivatives with precisely tuned absorption, emission, and electronic characteristics.